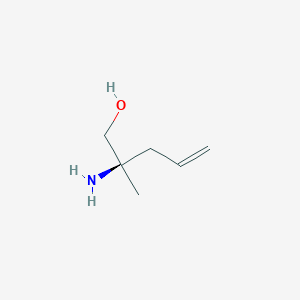

(R)-2-Amino-2-methylpent-4-en-1-ol

Description

Significance of Chiral Amino Alcohols as Versatile Building Blocks in Contemporary Organic Chemistry

Chiral amino alcohols are a prominent class of organic compounds that feature both an amino and a hydroxyl group attached to a chiral scaffold. This bifunctional nature makes them exceptionally versatile building blocks in organic synthesis. nih.govdiva-portal.org They are widely found in the structures of natural products and pharmaceuticals and are frequently employed as key intermediates in the synthesis of these complex targets.

The utility of chiral amino alcohols stems from several key aspects:

Source of Chirality: Often derived from readily available and inexpensive chiral pool sources like amino acids, they provide a straightforward way to introduce stereocenters into a molecule. rsc.org

Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, making them excellent ligands for a wide range of asymmetric catalytic transformations. These catalyst systems can induce high levels of enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond formations.

Chiral Auxiliaries: They can be temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and often recovered for reuse.

Synthetic Intermediates: The amino and hydroxyl groups can be selectively protected and functionalized, allowing for the stepwise construction of complex molecules.

The development of new methods for the synthesis of chiral amino alcohols, including biocatalytic approaches using engineered enzymes, continues to expand their accessibility and utility in organic chemistry. nih.gov

Structural Features and Stereochemical Significance of (R)-2-Amino-2-methylpent-4-en-1-ol

This compound is a chiral amino alcohol with a unique combination of structural motifs that contribute to its synthetic potential.

| Property | Value |

| IUPAC Name | (2R)-2-amino-2-methylpent-4-en-1-ol |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 1388112-44-4 |

Data sourced from PubChem CID 55253753

The key structural features of this compound are:

A Quaternary Stereocenter: The chiral center is a quaternary carbon atom, substituted with an amino group, a methyl group, a hydroxymethyl group, and an allyl group. The synthesis of molecules containing quaternary stereocenters is a significant challenge in organic synthesis, and this building block provides direct access to this structural feature in a stereodefined manner.

An Allyl Group: The presence of a terminal double bond in the allyl group offers a versatile handle for further chemical transformations. This functionality can participate in a wide array of reactions, including but not limited to:

Olefin Metathesis: For the formation of new carbon-carbon double bonds.

Oxidative Cleavage: To generate an aldehyde or carboxylic acid.

Hydroboration-Oxidation: To produce a primary alcohol.

Epoxidation: To form an epoxide.

Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon or carbon-heteroatom bonds.

A Primary Amino Group: The amino group can act as a nucleophile, a base, or be readily converted into other functional groups. It is also a key site for the formation of amides, sulfonamides, and other nitrogen-containing derivatives.

A Primary Hydroxyl Group: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in ether or ester formation.

The specific (R)-configuration of the stereocenter is crucial for its application in asymmetric synthesis. When used as a chiral auxiliary or ligand, this defined stereochemistry can effectively bias the facial selectivity of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The spatial arrangement of the substituents around the chiral center creates a specific steric environment that dictates the approach of reagents.

While detailed research findings on the specific applications of this compound are not yet widely published, its structural attributes strongly suggest its potential as a valuable chiral building block. Theoretical synthetic strategies could involve its use in the construction of complex natural products or as a precursor for novel chiral ligands in asymmetric catalysis. The combination of a quaternary stereocenter and a reactive allyl group within a compact, bifunctional molecule makes this compound a promising and intriguing target for further investigation and application in the field of modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(2R)-2-amino-2-methylpent-4-en-1-ol |

InChI |

InChI=1S/C6H13NO/c1-3-4-6(2,7)5-8/h3,8H,1,4-5,7H2,2H3/t6-/m1/s1 |

InChI Key |

XYPCXDWJRMHUTR-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@](CC=C)(CO)N |

Canonical SMILES |

CC(CC=C)(CO)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for Enantiopure R 2 Amino 2 Methylpent 4 En 1 Ol

Asymmetric Synthesis Methodologies

The asymmetric synthesis of (R)-2-Amino-2-methylpent-4-en-1-ol can be approached through several modern synthetic routes, each offering distinct advantages in terms of stereocontrol and efficiency.

Chemoenzymatic and Biocatalytic Routes for Enantioselective Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. nih.govmdpi.com While a direct enzymatic synthesis of this compound is not prominently reported, established biocatalytic methods for the synthesis of chiral amino alcohols provide a clear blueprint for its potential production.

One promising approach involves the use of transaminases (TAs) or amine dehydrogenases (AmDHs) . acs.orgmdpi.com A hypothetical chemoenzymatic cascade could begin with the synthesis of a prochiral ketone precursor, 2-methyl-2-aminopent-4-en-1-one. This intermediate could then be subjected to asymmetric reductive amination catalyzed by an engineered (R)-selective amine transaminase or amine dehydrogenase to furnish the desired (R)-enantiomer. The stereoselectivity of these enzymes, often enhanced through directed evolution, can lead to products with very high enantiomeric excess. mdpi.com

Another viable biocatalytic strategy is a one-pot, two-step deracemization of a racemic mixture of 2-amino-2-methylpent-4-en-1-ol. nih.gov This process would involve an initial oxidation of the racemic amino alcohol by a peroxygenase to the corresponding ketone, followed by an enantioselective reduction using an (R)-selective alcohol dehydrogenase (ADH) to yield the desired (R)-amino alcohol. nih.gov

| Enzyme Class | Potential Reaction | Key Advantages |

| Transaminases (TAs) | Asymmetric reductive amination of a prochiral ketone precursor. | High enantioselectivity, mild reaction conditions. |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of a prochiral ketone precursor. | High enantioselectivity, can be coupled with cofactor regeneration systems. |

| Peroxygenases & Alcohol Dehydrogenases (ADHs) | One-pot deracemization of a racemic amino alcohol. | Can start from a racemic mixture, high potential for enantiopurity. |

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is well-established for the synthesis of chiral α-amino acids and their derivatives.

A prominent example is the use of Evans oxazolidinone auxiliaries . santiago-lab.comnih.govnih.gov A potential synthesis of this compound using this method would involve the acylation of a chiral oxazolidinone, for instance, one derived from (R)-phenylalanine, with a suitable carboxylic acid derivative to form an N-acyloxazolidinone. The resulting chiral imide can then undergo stereoselective α-alkylation. To generate the desired quaternary center, a two-step alkylation sequence could be envisioned. First, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with methyl iodide would install the methyl group. A subsequent deprotonation and reaction with allyl bromide would introduce the allyl group. The stereochemistry of both alkylations would be directed by the chiral auxiliary. Finally, reductive cleavage of the auxiliary would furnish the target this compound. santiago-lab.com

Another relevant chiral auxiliary is pseudoephedrine . wikipedia.org Amides derived from pseudoephedrine can undergo highly diastereoselective alkylations to form quaternary carbon centers. nih.gov A similar strategy of sequential α-alkylation of a pseudoephedrine amide could be employed to construct the chiral quaternary center of the target molecule.

| Chiral Auxiliary | General Approach | Key Features |

| Evans Oxazolidinones | Diastereoselective α-alkylation of an N-acyloxazolidinone. | Well-established, high diastereoselectivity, auxiliary is recyclable. |

| Pseudoephedrine | Diastereoselective α-alkylation of a pseudoephedrine amide. | Effective for creating quaternary centers, auxiliary is recyclable. |

Asymmetric Catalytic Synthesis

Transition metal catalysis offers a powerful and atom-economical approach to asymmetric synthesis.

Ruthenium-catalyzed asymmetric hydrogenation is a highly effective method for the synthesis of chiral alcohols and amines. nih.govresearchgate.net A plausible route to this compound would involve the asymmetric hydrogenation of the corresponding prochiral β-amino ketone, 1-hydroxy-2-methylpent-4-en-2-aminium ketone. Using a chiral ruthenium catalyst, such as a RuPHOX-Ru complex, could directly afford the desired γ-secondary amino alcohol with high enantioselectivity. researchgate.net Alternatively, a Ru-catalyzed asymmetric transfer hydrogenation of an unprotected α-ketoamine could be employed. nih.gov

Copper-catalyzed reactions are also valuable for the synthesis of chiral amino alcohols. nih.govnih.gov A copper-catalyzed asymmetric hydroamination of an appropriate unprotected allylic alcohol could be a direct route to the target molecule. nih.gov Furthermore, copper-catalyzed asymmetric allylic alkylation of an imine derived from a simpler amino alcohol could be another potential strategy. organic-chemistry.org

Iridium-catalyzed asymmetric allylation represents a modern and efficient method for C-C bond formation. nih.govnih.govacs.org An iridium-catalyzed enantioselective carbonyl allylation of a suitable amino-aldehyde precursor using allyl acetate (B1210297) could furnish the homoallylic alcohol moiety with high stereocontrol. nih.govacs.org

| Metal Catalyst | Potential Reaction | Ligand/Catalyst System Example |

| Ruthenium | Asymmetric hydrogenation of a β-amino ketone. | RuPHOX-Ru complex researchgate.net |

| Copper | Asymmetric hydroamination of an allylic alcohol. | CuH-catalyzed system with a chiral phosphine (B1218219) ligand nih.gov |

| Iridium | Asymmetric carbonyl allylation of an amino-aldehyde. | [Ir(cod)Cl]₂ with a chiral phosphine ligand like (R)-BINAP nih.govacs.org |

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. nih.govnih.gov The asymmetric allylation of imines is a key transformation that can be catalyzed by chiral organocatalysts. nih.gov

A potential organocatalytic route to this compound could involve the reaction of an imine derived from aminoacetaldehyde with an allylating agent in the presence of a chiral Brønsted acid or a chiral amine catalyst. The catalyst would control the facial selectivity of the nucleophilic attack of the allyl group onto the imine, leading to the formation of the chiral homoallylic amine. Subsequent reduction of the aldehyde functionality would yield the target amino alcohol.

Multistep Synthetic Sequences Utilizing Key Intermediates Derived from this compound

The chiral amino alcohol this compound can serve as a versatile starting material for the synthesis of other valuable chiral molecules.

For instance, the vicinal amino alcohol functionality can be transformed into a chiral aziridine (B145994). This aziridine can then undergo ring-opening reactions with various nucleophiles to generate a range of other chiral amino compounds. A notable example is the reaction of a chiral aziridine with sodium bisulfite to produce chiral α-amino alkanesulfonic acids, which are important building blocks in medicinal chemistry. researchgate.net

Another potential transformation is the derivatization of the primary alcohol to a leaving group, followed by intramolecular cyclization involving the amino group to form a chiral piperidine (B6355638) derivative. The allyl group also offers a handle for further transformations, such as olefin metathesis or oxidation, to introduce additional functionality and complexity.

| Starting Intermediate | Reaction Type | Product Class |

| Chiral Aziridine (from target) | Nucleophilic ring-opening | Chiral α-amino alkanesulfonic acids researchgate.net |

| Derivatized Amino Alcohol | Intramolecular cyclization | Chiral piperidines |

| Allyl Group of Target | Olefin Metathesis/Oxidation | More complex chiral molecules |

Derivatization Strategies for Synthetic Diversification and Utility Enhancement

The presence of both a primary amine and a primary alcohol in this compound offers multiple avenues for derivatization. These modifications are typically aimed at protecting one of the functional groups to allow for selective reaction at the other, or at introducing new functionalities that enhance the molecule's role in asymmetric catalysis.

A primary strategy for enhancing the synthetic utility of this compound involves the protection of the amine and/or hydroxyl group. This is often a prerequisite for subsequent transformations that might otherwise be complicated by the reactivity of these groups. For instance, the amino group can be readily acylated or sulfonylated to form amides or sulfonamides, respectively. These protecting groups can be chosen based on their stability to various reaction conditions and the ease of their subsequent removal.

One of the most powerful applications of derivatized this compound is in the synthesis of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. The inherent chirality of this compound makes it an excellent starting material for such auxiliaries.

A key class of chiral auxiliaries derived from amino alcohols are oxazolidinones, often referred to as Evans auxiliaries. The synthesis of an oxazolidinone from this compound can be achieved by reacting it with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate or triphosgene, in the presence of a base. This reaction leads to the formation of a cyclic carbamate, the oxazolidinone ring, which locks the stereocenter and provides a rigid framework for controlling the stereoselectivity of subsequent reactions.

The resulting N-acyl oxazolidinones are particularly valuable in asymmetric synthesis. The enolates of these N-acylated derivatives can undergo highly diastereoselective alkylation, aldol, and acylation reactions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring (derived from the methyl group of the original amino alcohol) directs the approach of electrophiles, leading to the formation of new stereocenters with high levels of control. Following the desired transformation, the chiral auxiliary can be cleaved under mild conditions to reveal the enantiomerically enriched product, and the auxiliary itself can often be recovered and reused.

The table below summarizes key derivatization strategies for this compound, highlighting the reagents used and the resulting derivatives that enhance its synthetic utility.

| Starting Material | Reagent(s) | Derivative Type | Purpose / Utility Enhancement |

| This compound | Phosgene or Diethyl Carbonate | Oxazolidinone | Formation of a chiral auxiliary for stereoselective reactions. |

| This compound | Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Derivative | Protection of the amino group; intermediate for further functionalization. |

| This compound | Sulfonyl Chloride (e.g., Tosyl Chloride) | N-Sulfonyl Derivative | Protection of the amino group with a robust protecting group. |

| This compound | Silyl Halide (e.g., TBDMSCl) | O-Silyl Ether | Protection of the hydroxyl group. |

These derivatization strategies underscore the importance of this compound as a foundational chiral building block, enabling the synthesis of a wide range of complex, enantiomerically pure molecules.

Chemical Reactivity and Stereoselective Transformations of R 2 Amino 2 Methylpent 4 En 1 Ol

Intramolecular Cyclization Reactions (e.g., Hydroalkoxylations)

The bifunctional nature of (R)-2-Amino-2-methylpent-4-en-1-ol, possessing both a nucleophilic amino group and a hydroxyl group, makes it an ideal substrate for intramolecular cyclization reactions. These reactions, often catalyzed by transition metals, lead to the formation of heterocyclic structures such as oxazolidines and piperidines, which are prevalent motifs in many biologically active compounds.

One of the key intramolecular transformations is hydroalkoxylation, where the hydroxyl group adds across the pendant alkene. This can be promoted by various catalysts, with gold and platinum complexes being particularly effective for such transformations. While specific studies on this compound are not extensively documented, the general mechanism involves the activation of the alkene by the metal catalyst, followed by the intramolecular attack of the hydroxyl group. The stereochemistry at the C2 position can influence the diastereoselectivity of the cyclization, leading to the preferential formation of one diastereomer of the resulting heterocyclic product.

Furthermore, the amino group can also participate in cyclization reactions. For instance, in the presence of a suitable aldehyde or ketone, this compound can undergo condensation to form an intermediate imine or enamine, which can then be followed by intramolecular cyclization to yield substituted oxazolidine (B1195125) derivatives. The stereochemical integrity of the chiral center is typically maintained throughout this process.

A notable example of a related intramolecular cyclization is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives, which produces 2,4- and 2,5-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. This suggests that with appropriate derivatization, this compound could be a precursor to chiral oxazolidine structures.

Intermolecular Functionalization Reactions (e.g., Hydroaminations, Oxidations, Reductions)

The distinct functional groups of this compound allow for a range of intermolecular reactions, enabling the introduction of new functionalities and the construction of more complex molecular architectures.

Hydroaminations: The terminal alkene is susceptible to hydroamination, the addition of an N-H bond across the double bond. This reaction can be catalyzed by various transition metals, including rhodium and iridium. The reaction of this compound with secondary amines in the presence of a suitable catalyst could lead to the formation of diamine products. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is often controlled by the choice of catalyst and ligands.

Oxidations: The primary alcohol in this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The challenge in this transformation lies in achieving chemoselectivity, avoiding the oxidation of the amino group or the double bond. Modern oxidation methods, such as those employing 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis, have been shown to be highly effective for the chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding carbonyl compounds. nih.gov This approach offers a mild and efficient way to functionalize the hydroxyl group while preserving the other functionalities of the molecule.

Reductions: The terminal double bond can be selectively reduced through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org This transformation converts the allylic amino alcohol into its saturated counterpart, (R)-2-amino-2-methylpentan-1-ol, a chiral building block with different synthetic applications. The reduction is generally stereospecific, with the hydrogen atoms adding to the same face of the double bond (syn-addition).

| Reaction Type | Reagents and Conditions | Product | Key Features |

| Oxidation | AZADO/Cu catalyst, air, ambient temperature | (R)-2-Amino-2-methylpent-4-enal | High chemoselectivity for the primary alcohol. nih.gov |

| Reduction | H₂, Pd/C, solvent (e.g., ethanol) | (R)-2-Amino-2-methylpentan-1-ol | Selective reduction of the C=C double bond. |

Stereochemical Control in Reactions Involving the Allylic Moiety

The chiral center at the C2 position of this compound can exert significant stereochemical control in reactions involving the adjacent allylic double bond. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis, allowing for the creation of new stereocenters with a predictable configuration.

A prime example of such stereocontrol is observed in diastereoselective allylic C-H amination reactions. For instance, the palladium-catalyzed amination of chiral homoallylic N-tosyl carbamates, which are structurally related to N-protected derivatives of this compound, proceeds with good diastereoselectivity to form anti-oxazolidinone products. nih.gov The stereocenter bearing the nitrogen nucleophile directs the approach of the catalyst and the subsequent C-N bond formation.

Similarly, other additions to the double bond, such as epoxidation or dihydroxylation, are expected to be influenced by the existing stereocenter. The directing effect of the hydroxyl and amino groups, potentially through hydrogen bonding with the reagent or catalyst, can lead to the preferential formation of one diastereomer of the product. For example, the diastereoselective dihydroxylation of the olefin would lead to a diol product with new stereocenters whose configuration is dictated by the absolute stereochemistry of the starting material.

The ability to control the stereochemical outcome of reactions at the allylic position makes this compound a valuable chiral template for the synthesis of complex molecules with multiple stereocenters.

| Reaction | Expected Outcome | Controlling Factor |

| Allylic C-H Amination | Formation of a specific diastereomer of the aminated product. | The existing stereocenter at C2 directs the approach of the catalyst. nih.gov |

| Epoxidation | Preferential formation of one diastereomeric epoxide. | Directing effect of the neighboring hydroxyl and amino groups. |

| Dihydroxylation | Formation of a specific diastereomeric diol. | Substrate-controlled diastereoselectivity. |

Strategic Applications of R 2 Amino 2 Methylpent 4 En 1 Ol As a Chiral Scaffold

Building Block in the Total Synthesis of Bioactive Natural Products and Analogs (e.g., Bengamide E)

The unique structural features of (R)-2-amino-2-methylpent-4-en-1-ol make it a promising, though not yet widely documented, starting material for the total synthesis of complex natural products. The bengamides, a family of marine-derived natural products with potent antitumor and anthelmintic properties, represent a class of molecules where such a chiral building block could be strategically employed. mdpi.comrsc.org

While numerous total syntheses of Bengamide E and its analogs have been reported, they often commence from different chiral precursors, such as meso-erythritol or L-lysine. mdpi.com These syntheses typically involve intricate multi-step sequences to construct the polyketide side chain and the caprolactam moiety. A convergent approach utilizing a pre-formed chiral fragment like this compound could potentially offer a more efficient and modular route to these complex structures. The existing stereocenter in the amino alcohol could serve as a crucial anchor point for the stereocontrolled elaboration of the rest of the molecule.

For instance, the synthesis of 4-epi-Bengamide E has been achieved through a highly convergent, multicomponent reaction (MCR)-based approach, demonstrating the value of using chiral, enantiomerically pure aldehydes in the synthesis of bengamide analogs. mdpi.com This highlights the potential for other well-defined chiral building blocks to streamline these synthetic endeavors.

Precursor for the Synthesis of Pharmaceutical and Agrochemical Intermediates (e.g., Carfilzomib)

The structural motif of a chiral amino alcohol is a common feature in many pharmaceutical and agrochemical compounds. Consequently, this compound is a valuable precursor for the synthesis of key intermediates for these active molecules. One notable example is in the synthesis of Carfilzomib, a tetrapeptide epoxyketone used for the treatment of multiple myeloma.

Development of Chiral Ligands and Catalysts for Asymmetric Processes

The development of chiral ligands is paramount for the advancement of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds with high efficiency. Chiral amino alcohols are a well-established class of precursors for the synthesis of a wide variety of chiral ligands due to their ready availability and the ease with which their amino and hydroxyl groups can be functionalized. nih.gov

This compound, with its defined stereochemistry, is an excellent candidate for the development of novel chiral ligands. The amine and alcohol functionalities can serve as coordination sites for metal centers, while the alkyl and alkenyl substituents can be modified to tune the steric and electronic properties of the resulting ligand. This modularity allows for the creation of libraries of ligands for screening in various asymmetric transformations. nih.gov

For example, P,N-ligands, which have shown great success in a range of metal-catalyzed reactions, can be readily synthesized from chiral amino alcohols. nih.gov The design of such ligands often focuses on creating a specific chiral environment around the metal center to control the stereochemical outcome of the reaction. The unique structural features of this compound offer the potential to create novel ligand architectures with unique catalytic properties.

Synthesis of Other Enantiopure Amines and Amino Acid Derivatives

Enantiopure amines and amino acids are fundamental building blocks in medicinal chemistry and materials science. nih.govnih.gov Chiral amino alcohols often serve as versatile starting materials or chiral auxiliaries in the synthesis of these valuable compounds. mdpi.com

This compound can be utilized as a chiral template to introduce stereochemistry in the synthesis of other enantiopure amines. The existing stereocenter can direct the formation of new stereocenters in a diastereoselective manner. For instance, the conversion of chiral amino alcohols to other amines can be achieved through various chemical transformations, including oxidation, reduction, and substitution reactions, all while retaining the original stereochemical integrity.

Furthermore, this chiral amino alcohol can be a precursor for the synthesis of unnatural amino acids. nih.gov The synthesis of non-proteinogenic amino acids is of great interest as they can be incorporated into peptides to enhance their biological activity and stability. By modifying the functional groups of this compound, novel amino acid derivatives with unique side chains and stereochemistries can be accessed. For example, methods have been developed for the asymmetric synthesis of α-amino acids using chiral auxiliaries to control the stereochemical outcome of alkylation reactions. mdpi.com

Analytical and Spectroscopic Characterization of R 2 Amino 2 Methylpent 4 En 1 Ol Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). nih.gov For amino alcohols such as (R)-2-amino-2-methylpent-4-en-1-ol, several types of CSPs have proven effective.

Detailed Research Findings: The enantiomers of amino alcohols can be resolved on various CSPs, including Pirkle-type, ligand exchange, and macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC). nih.govsigmaaldrich.com Pirkle-type CSPs, often based on derivatives of amino acids or amino alcohols, separate enantiomers through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov Ligand exchange chromatography (LEC) involves forming diastereomeric metal complexes (often with Cu(II)) between the analyte and a chiral selector coated on the stationary phase, allowing for separation. sigmaaldrich.com

For a compound like this compound, a CHIROBIOTIC T or T2 column could be employed, as these are known to be effective for the separation of underivatized amino alcohols. sigmaaldrich.com Alternatively, derivatization of the amino and/or alcohol group with a chromophore-containing reagent, such as N-(3,5-dinitrobenzoyl) chloride, can enhance detection and improve resolution on Pirkle-type columns. oup.com Another approach involves using chiral derivatizing reagents based on cyanuric chloride to form diastereomers that can be separated on a standard reversed-phase (C18) column. akjournals.com

Table 1: Representative Chiral HPLC Methodologies for Amino Alcohol Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Application Notes |

|---|---|---|---|

| Pirkle-Type (e.g., (R)-phenylglycinol derived) | π-π interactions, hydrogen bonding, dipole stacking | Hexane/Isopropanol | Often requires derivatization of the analyte to introduce aromatic groups (e.g., DNB). |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, R) | Inclusion complexation, hydrogen bonding, ionic interactions | Polar Organic (e.g., Methanol/Acetonitrile) or Reversed-Phase (e.g., Acetonitrile/Water/TFA) | Capable of separating a wide range of underivatized chiral molecules, including amino alcohols. sigmaaldrich.com |

| Ligand Exchange (e.g., Cu(II)-L-proline) | Formation of transient diastereomeric metal complexes | Aqueous buffers containing a metal salt (e.g., CuSO₄) | Particularly suited for α-amino acids and α-hydroxy acids, as well as amino alcohols. sigmaaldrich.com |

| Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) | Chiral grooves and cavities, hydrogen bonding, dipole interactions | Normal or Reversed-Phase eluents | Broad applicability for a vast number of chiral compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted to determine enantiomeric purity and assign absolute configuration. Since enantiomers are indistinguishable in an achiral solvent, this is achieved by converting the enantiomeric pair into diastereomers (covalently or non-covalently), which exhibit distinct NMR spectra. libretexts.orgwordpress.com

Detailed Research Findings: Two primary strategies are used:

Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers. researchgate.net The differing spatial arrangement of the protons in these diastereomers relative to the anisotropic groups of the CDA (e.g., the phenyl ring in MTPA) leads to observable differences in their chemical shifts (Δδ). Analysis of these Δδ values can also be used to deduce the absolute configuration of the original alcohol or amine. researchgate.net

Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with a CSA in the NMR tube. researchgate.net CSAs can include small molecules, crown ethers, or lanthanide-based chiral shift reagents like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.govnih.gov The formation of these complexes breaks the magnetic equivalence of the enantiomers, leading to the splitting of NMR signals. frontiersin.org The integration of the separated signals allows for the direct calculation of the enantiomeric excess. nih.gov Lanthanide shift reagents work by complexing with basic sites on the analyte, causing significant shifts in the NMR spectrum, with the magnitude of the shift being distance and orientation-dependent. libretexts.org

For this compound, both the primary alcohol and the primary amine are potential sites for derivatization or interaction with a CSA. A bis-MPA derivative, for instance, could be prepared to elucidate the stereochemistry by analyzing the ¹H NMR spectrum. researchgate.net

Table 2: NMR Methods for Chiral Analysis of Amino Alcohols

| Method | Reagent Type | Interaction | Key Observation | Information Obtained |

|---|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | e.g., Mosher's Acid (MTPA), Phenylglycinol derivatives | Covalent bond formation to create stable diastereomers | Chemical shift non-equivalence (Δδ = δ(R,S) - δ(R,R)) for protons near the chiral center. researchgate.net | Enantiomeric excess (from integration), Absolute configuration (from Δδ patterns). researchgate.net |

| Chiral Solvating Agent (CSA) | e.g., BINOL-derivatives, Crown ethers | Non-covalent formation of transient diastereomeric complexes | Splitting of signals for the enantiomers in the presence of the CSA. researchgate.netnih.gov | Enantiomeric excess (from integration). |

| Chiral Lanthanide Shift Reagent (LSR) | e.g., Eu(hfc)₃, Sm-pdta | Lewis acid-base complexation, forming diastereomeric adducts | Large chemical shift differences between enantiomer signals. nih.gov | Enantiomeric excess (from integration). nih.gov |

Mass Spectrometry (MS) Techniques in Chiral Analysis

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), has emerged as a sensitive method for chiral discrimination, often without prior chromatographic separation. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino alcohols, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. theanalyticalscientist.comyoutube.com

Detailed Research Findings: The most prominent MS-based method for chiral analysis is the kinetic method . nih.gov This technique relies on the different dissociation rates of diastereomeric cluster ions. For an amino alcohol analyte (A), a trimeric cluster ion is formed in the ESI source with a metal ion (M²⁺, typically Cu²⁺) and an enantiomerically pure reference compound (Ref), such as an amino acid like L-proline. This results in diastereomeric ions, for example, [Cu(L-Ref)₂(R-A)-H]⁺ and [Cu(L-Ref)₂(S-A)-H]⁺. nih.gov

These mass-selected diastereomeric ions are then subjected to collision-induced dissociation (CID) in the mass spectrometer. The ions fragment, typically by losing either an analyte or a reference molecule. Due to the different stabilities of the diastereomeric precursor ions, the abundance ratios of the fragment ions will differ. The ratio of these fragment ion abundances (the R_chiral value) is characteristic of the enantiomer and can be used for its quantification. nih.gov This approach has been successfully applied to differentiate the enantiomers of various β-amino alcohols. nih.gov

Table 3: Principles of the Kinetic Method in Mass Spectrometry for Chiral Analysis

| Step | Description | Example Species for this compound |

|---|---|---|

| 1. Ion Formation | Formation of diastereomeric trimeric cluster ions in the ESI source. | Analyte (A) = (R)- or (S)-2-amino-2-methylpent-4-en-1-olReference (Ref) = L-ProlineMetal (M) = Cu²⁺Ions: [Cu(L-Pro)₂(R-A)-H]⁺ and [Cu(L-Pro)₂(S-A)-H]⁺ |

| 2. Precursor Selection | The diastereomeric cluster ions (which are isobaric) are mass-selected in the first stage of the MS/MS experiment. | Select m/z corresponding to [C₁₆H₂₉CuN₃O₅]⁺ |

| 3. Dissociation | The selected ions are fragmented via Collision-Induced Dissociation (CID). | [Cu(L-Pro)₂(A)-H]⁺ → [Cu(L-Pro)(A)-H]⁺ + L-Pro[Cu(L-Pro)₂(A)-H]⁺ → [Cu(L-Pro)₂-H]⁺ + A |

| 4. Analysis | The relative abundances of the fragment ions are measured. The ratio of these abundances (R_chiral) differs for the R and S enantiomers of the analyte. | R_chiral = I([Cu(L-Pro)(A)-H]⁺) / I([Cu(L-Pro)₂-H]⁺)R_chiral for (R)-A ≠ R_chiral for (S)-A |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Chiroptical techniques, such as optical rotation and circular dichroism (CD) spectroscopy, are fundamental for the characterization of chiral substances. They rely on the differential interaction of chiral molecules with polarized light. acs.org

Detailed Research Findings: Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a sample containing a chiral molecule. It is a fundamental property of a chiral substance, with enantiomers rotating the light by equal amounts but in opposite directions (+/-). The specific rotation [α] is a standardized value measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. While it confirms the optical activity of a sample, it is often less reliable for determining high enantiomeric purity compared to chromatographic methods. nih.gov

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum is a plot of this difference in absorption (Δε = εL - εR) versus wavelength. For a molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis range, direct CD measurement may yield weak signals.

To overcome this, Induced Circular Dichroism (ICD) can be utilized. In this method, the non-chromophoric chiral analyte is complexed with an achiral, chromophoric host molecule, such as a lanthanide tris(β-diketonate) complex. rsc.org The formation of the host-guest complex induces a CD signal in the absorption bands of the chromophore, and the sign and intensity of this induced signal are dependent on the absolute configuration of the guest analyte. rsc.orgnsf.gov Another powerful technique is the exciton chirality method , where suitable chromophores (e.g., benzoates) are chemically attached to the functional groups of the analyte. If these chromophores are held in a chiral orientation, their electronic transitions can couple, producing a characteristic bisignate (two-signed) CD signal, from which the absolute configuration can be reliably determined. wordpress.comnih.gov

Table 4: Chiroptical Spectroscopy Techniques for Chirality Assessment

| Technique | Principle | Measurement | Application to this compound |

|---|---|---|---|

| Optical Rotation | Rotation of plane-polarized light by a chiral medium. | Specific Rotation [α] at a fixed wavelength (e.g., 589 nm). acs.org | Confirms optical activity. The sign (+) or (-) and magnitude depend on the enantiomer. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. youtube.com | CD spectrum (Δε vs. wavelength). | Direct measurement is likely to be weak due to the lack of strong chromophores. |

| Induced Circular Dichroism (ICD) | A chiral analyte induces a CD signal in an achiral, chromophoric host upon complexation. rsc.org | CD spectrum of the host-guest complex. | Complexation with a lanthanide complex could induce a CD signal, allowing for stereochemical assignment. rsc.org |

| Exciton Chirality Method | Through-space coupling of the electric transition dipoles of two or more chromophores. wordpress.com | Characteristic bisignate (split) CD signal (Cotton effect). | Derivatization of both the -OH and -NH₂ groups with chromophores (e.g., benzoates) could be used to determine absolute configuration. nih.gov |

Computational and Theoretical Investigations Pertaining to R 2 Amino 2 Methylpent 4 En 1 Ol Chemistry

Quantum Chemical Studies on Reaction Mechanisms and Transition States (e.g., DFT Modeling)

Detailed computational research focusing on the reaction mechanisms and transition states specifically involving (R)-2-Amino-2-methylpent-4-en-1-ol is not extensively available in public literature. However, Density Functional Theory (DFT) stands as a cornerstone for such investigations in organic chemistry. coe.edumdpi.com DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is widely employed to elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies. coe.edursc.org

In the context of a chiral amino alcohol like this compound, DFT calculations would be invaluable for understanding its role in asymmetric synthesis. For instance, when this molecule acts as a chiral ligand or auxiliary, DFT can be used to model the transition states of the catalyzed reaction. researchgate.netacs.org These models help in rationalizing the observed stereoselectivity by comparing the energies of different diastereomeric transition states. The lower energy transition state corresponds to the major product isomer formed. acs.org Such studies often reveal subtle non-covalent interactions, like hydrogen bonds or steric repulsions, that govern the facial selectivity of the reaction. chemrxiv.org

Table 1: Illustrative Example of DFT-Calculated Energies for a Hypothetical Reaction

| Transition State | Description | Relative Electronic Energy (kcal/mol) |

| TS-Re | Approach from the Re-face | 0.0 |

| TS-Si | Approach from the Si-face | +2.5 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Molecular Dynamics and Docking Simulations in Catalytic Systems

Specific molecular dynamics (MD) and docking simulations for catalytic systems involving this compound are not prominently featured in the available literature. Nevertheless, these computational techniques are instrumental in studying the dynamic behavior of molecules in solution and their interactions within a catalytic pocket. MD simulations, in particular, provide an atomistic view of the conformational changes of a ligand and a catalyst over time, which is crucial for understanding the catalytic cycle. mdpi.comnih.gov

When a chiral ligand like this compound is part of a larger catalytic complex, MD simulations can explore the conformational landscape of the ligand-catalyst adduct. nih.govresearchgate.net This can reveal the most stable binding modes and the flexibility of the chiral ligand, which can influence the outcome of a reaction. Docking simulations, on the other hand, are often used to predict the preferred binding orientation of a substrate to a catalyst-ligand complex, offering a static but insightful picture of the pre-reaction state. nih.gov The combination of quantum mechanics and molecular mechanics (QM/MM) methods with MD simulations can offer a more accurate description of the reaction dynamics, where the reactive core is treated with a higher level of theory. nih.govresearchgate.net

Table 2: Exemplary Output from a Molecular Docking Simulation

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.2 | Tyr12, Ser45, His88 |

| 2 | -7.5 | Trp34, Asn56 |

| 3 | -7.1 | Phe21, Leu90 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Conformational Analysis and Stereoelectronic Effects on Reactivity

Stereoelectronic effects are geometric constraints on reactions that arise from the spatial arrangement of orbitals. pharmacy180.com In chiral amino alcohols, the relative orientation of the amino and hydroxyl groups, as well as the chiral center, can dictate the molecule's preferred shape and how it interacts with other reagents. windows.netwiley.com For example, intramolecular hydrogen bonding between the amino and hydroxyl groups can lock the molecule into a specific conformation, which in turn can influence its effectiveness as a chiral ligand. Computational methods can be used to calculate the energies of different conformers and to analyze the orbital interactions that give rise to specific stereoelectronic effects. pharmacy180.com

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Gauche-1 | 60° | 0.0 | 65 |

| Anti | 180° | 1.2 | 25 |

| Gauche-2 | -60° | 2.5 | 10 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes yield (R)-2-Amino-2-methylpent-4-en-1-ol with high enantiomeric purity?

- Methodology : Enantioselective synthesis can be achieved via asymmetric catalysis using chiral ligands (e.g., BINOL-derived catalysts) or enzymatic resolution. For example, kinetic resolution with lipases or esterases can isolate the (R)-enantiomer from racemic mixtures. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to suppress epimerization .

- Key Data : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is recommended for purity validation (>98% ee) .

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry and functional groups of this compound?

- Methodology :

- NMR : 1H/13C NMR can confirm the presence of the allylic alcohol (δ 4.1–4.3 ppm) and amine groups (δ 1.5–2.0 ppm). NOESY experiments validate spatial proximity of stereogenic centers .

- X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Q. How should researchers address solubility and stability challenges during experimental protocols?

- Methodology :

- Solubility : Use polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 6–7) with surfactants (e.g., Tween-80).

- Stability : Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation of the pent-4-en-1-ol moiety. Monitor degradation via LC-MS over 72-hour stability assays .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target receptors (e.g., neurotransmitter transporters). Parameterize force fields (e.g., OPLS4) for amine-alcohol interactions.

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) predict reactive sites (e.g., nucleophilic amine) and transition states for derivatization reactions .

- Validation : Cross-reference docking scores with in vitro binding assays (e.g., SPR, ITC) to refine predictive models .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Methodology :

- Pharmacokinetic Studies : Assess metabolic stability using liver microsomes (human/rat) to identify rapid clearance or metabolite interference (e.g., CYP450-mediated oxidation).

- Tissue Distribution : Radiolabel the compound (14C-tracking) to quantify accumulation in target organs vs. plasma.

- Control Experiments : Test enantiomer-specific activity; (S)-enantiomers may exhibit antagonistic effects .

Q. Which chiral resolution techniques maximize yield and purity during large-scale synthesis?

- Methodology :

- Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysts (e.g., Ru-BINAP) with racemization agents (e.g., Shvo’s catalyst) to convert undesired enantiomers in situ.

- Simulated Moving Bed (SMB) Chromatography : Achieve >99% ee with continuous separation systems, optimizing mobile phase (hexane/isopropanol) and flow rates .

Key Methodological Considerations

- Stereochemical Integrity : Monitor enantiomerization during reactions using circular dichroism (CD) spectroscopy.

- Data Reproducibility : Validate protocols via inter-laboratory studies, adhering to OECD guidelines for chemical testing .

- Ethical Compliance : Follow institutional safety protocols for handling amine derivatives (e.g., PPE, fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.